

5-Fluoro-4-hydroxypyrimidine: A Versatile Scaffold for Bioactive Molecules

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Compound of Interest

Compound Name: 5-Fluoro-4-hydroxypyrimidine

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Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

5-Fluoro-4-hydroxypyrimidine stands as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. Its strategic fluorination at the C5 position of the pyrimidine ring is a key feature that enhances the biological activity of its derivatives, leading to potent antiviral, anticancer, and antifungal agents. The fluorine atom, with its small size and high electronegativity, can modulate the electronic properties, metabolic stability, and binding affinity of the resulting molecules to their biological targets. These application notes provide an overview of the utility of **5-fluoro-4-hydroxypyrimidine** in the development of therapeutic agents and offer detailed protocols for the synthesis and evaluation of its derivatives.

Antifungal Applications

5-Fluoro-4-hydroxypyrimidine is a crucial intermediate in the synthesis of second-generation triazole antifungal agents, most notably Voriconazole. Voriconazole exhibits broad-spectrum activity against a variety of fungal pathogens.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro minimum inhibitory concentrations (MIC) of Voriconazole against various fungal species.

Fungal Species	Voriconazole MIC Range (µg/mL)	Voriconazole MIC ₅₀ (µg/mL)	Voriconazole MIC ₉₀ (µg/mL)
Candida albicans	≤0.03 - 2	0.03	0.06
Candida glabrata	≤0.03 - 64	0.25	1
Candida krusei	0.06 - 4	0.5	1
Aspergillus fumigatus	0.06 - >8	0.25	0.5
Aspergillus terreus	0.12 - 4	-	-
Blastomyces dermatitidis	≤0.03 - 0.25	0.03	0.25
Coccidioides immitis	≤0.03 - 1	0.06	0.25
Histoplasma capsulatum	≤0.03 - 0.25	0.03	0.25

Experimental Protocol: Synthesis of Voriconazole Intermediate

This protocol outlines the synthesis of 6-ethyl-**5-fluoro-4-hydroxypyrimidine**, a key precursor to Voriconazole.

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

- Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.
- Add approximately 44 g of sodium hydride and stir at room temperature.
- Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.
- Cool the reaction mixture to 0°C and slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5°C.
- Stir the reaction at this temperature for about 12 hours to complete the reaction.

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

- Under a nitrogen atmosphere, add 300 mL of methanol to a 1 L three-necked flask and cool to 0°C.
- Add 35 g of sodium methoxide to the flask, stir, and maintain the temperature at 0-5°C.
- Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.
- Slowly add a solution of 52 g of 2-fluoro-3-oxopentanoic acid ethyl ester (dissolved in 20 mL of methanol) dropwise over 1 hour, maintaining the temperature at 0-5°C.
- Remove the ice bath, allow the reaction to slowly warm to room temperature, and continue stirring for 24 hours.
- Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.
- Remove the methanol under reduced pressure to obtain a pale solid mixture.
- Extract the solid mixture five times with 100 mL of dichloromethane.
- Combine the organic phases and remove the dichloromethane under reduced pressure.
- Recrystallize the resulting solid from 100 mL of ethyl acetate to obtain faint yellow solid of 6-ethyl-5-fluoro-4-hydroxy pyrimidine (Yield: 67%).^[1]

Anticancer Applications

5-Fluoro-4-hydroxypyrimidine serves as a precursor for the synthesis of 5-fluorouracil (5-FU), a cornerstone in chemotherapy for various solid tumors. 5-FU acts as an antimetabolite, interfering with DNA and RNA synthesis.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of 5-fluorouracil and its derivatives against several cancer cell lines.

Compound	Cell Line	IC ₅₀ (μM)
5-Fluorouracil	L1210 (Mouse Leukemia)	1 x 10 ⁻⁶ M
5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil	L1210 (Mouse Leukemia)	1.7 x 10 ⁻⁵ M[2][3]
Pyrimidine derivative 2a	A549 (Lung Cancer)	42
Pyrimidine derivative 2f	A549 (Lung Cancer)	47.5
Chalcone derivative 1g	A549 (Lung Cancer)	17

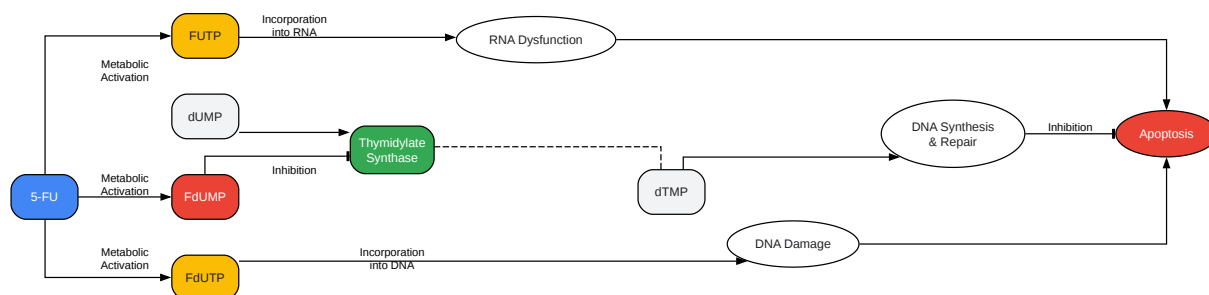
Experimental Protocol: Synthesis of 5-Fluorouracil (5-FU)

This protocol describes a general method for the synthesis of 5-FU from a 2-methylthio-4-hydroxy-5-fluoropyrimidine intermediate, which can be derived from **5-fluoro-4-hydroxypyrimidine**.

- Condense ethyl fluoroacetate with ethyl formate in the presence of potassium ethoxide to form hydroxymethylenefluoroacetic ester.
- Cyclize the resulting ester by reacting it with S-methyl isothiurea to yield 2-methylthio-4-hydroxy-5-fluoropyrimidine.[4]
- Hydrolyze the 2-methylthio-4-hydroxy-5-fluoropyrimidine with hydrochloric acid to produce 5-fluorouracil.[4]

Signaling Pathway of 5-Fluorouracil

5-FU exerts its cytotoxic effects through multiple mechanisms. After intracellular conversion to its active metabolites, it inhibits thymidylate synthase (TS), leading to depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis and repair. Furthermore, its metabolites can be incorporated into both RNA and DNA, leading to dysfunction and apoptosis.



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Caption: Mechanism of action of 5-Fluorouracil.

Antiviral Applications

Derivatives of **5-fluoro-4-hydroxypyrimidine** have also shown promise as antiviral agents. The incorporation of the fluoropyrimidine moiety can lead to compounds that inhibit viral replication.

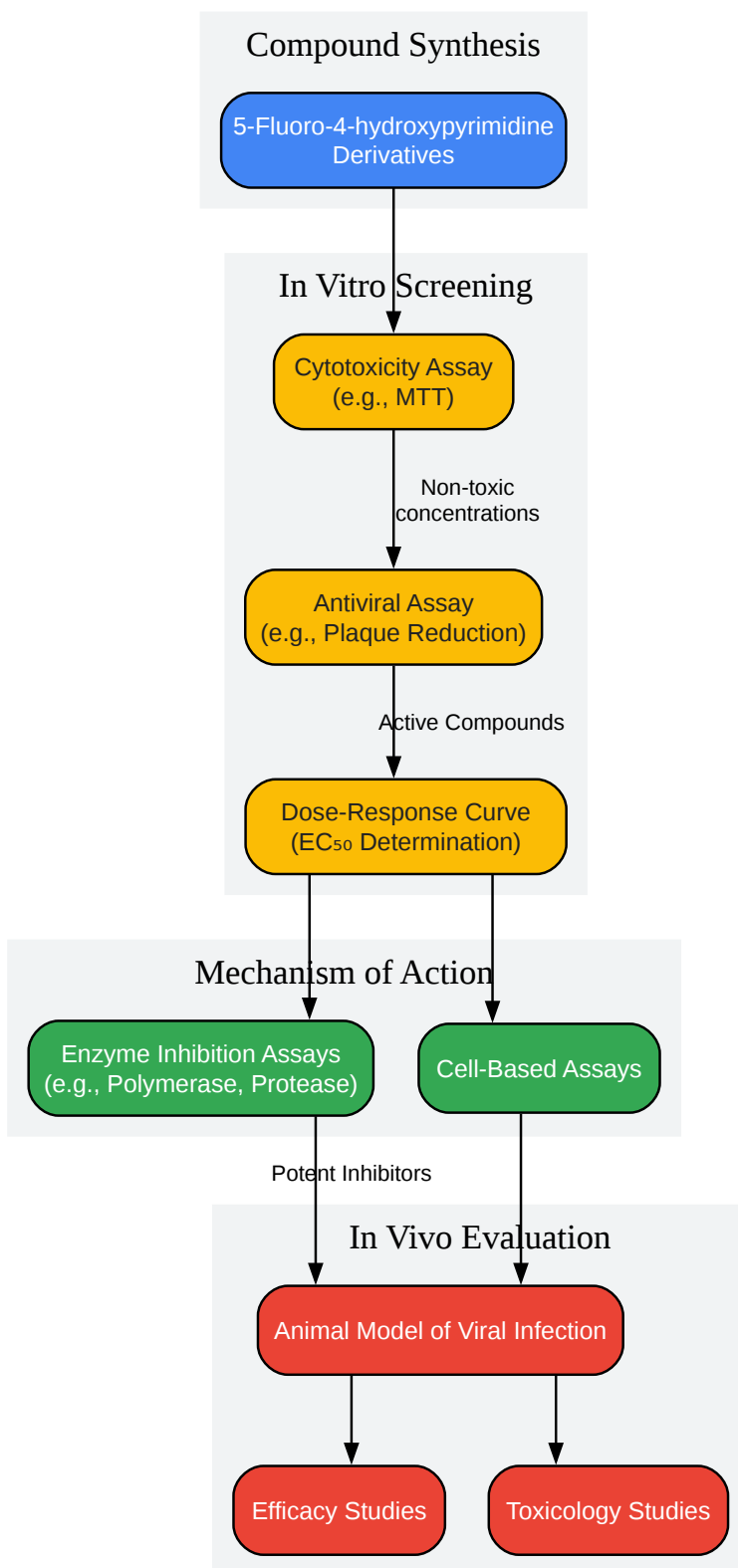
Experimental Protocol: General Synthesis of 5-Fluorocytosine

5-Fluorocytosine, an antifungal agent, also demonstrates the versatility of the fluoropyrimidine scaffold which is explored in antiviral drug design. A general synthesis starting from a derivative of **5-fluoro-4-hydroxypyrimidine** is outlined below.

- React 2,5-difluoro-4-chloro-pyrimidine with a proton acid in the presence of water to yield 2-hydroxy-4-chloro-5-fluoropyrimidine.
- React the 2-hydroxy-4-chloro-5-fluoropyrimidine with ammonia to yield 5-fluorocytosine.[5]

Experimental Workflow: Antiviral Screening

A typical workflow for screening newly synthesized **5-fluoro-4-hydroxypyrimidine** derivatives for antiviral activity.



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Caption: Workflow for antiviral drug discovery.

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